![molecular formula C35H64O5 B1253215 1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
1,2-di-[(9Z)-hexadecenoyl]glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-di-[(9Z)-hexadecenoyl]glycerol is a 1,2-diglyceride in which the acyl groups at positions 1 and 2 are specified as (9Z)-hexadecenoyl. It has a role as a Mycoplasma genitalium metabolite. It is a 1,2-diglyceride and a diacylglycerol 32:2. It derives from a palmitoleic acid.
Aplicaciones Científicas De Investigación
Marine Microalgae Compounds
1,2-di-[(9Z)-hexadecenoyl]glycerol has been identified in marine microalgae, specifically in a study on Nitzschia sp. This research isolated new galactopyranosyldiacylglycerols, including a variant with 1,2-di-[(9Z)-hexadecenoyl]glycerol, revealing its natural occurrence and potential applications in understanding marine biology and biochemistry (Son et al., 2001).
Plant-Based Glycolipids
Another study explored the presence of glycolipids, including compounds similar to 1,2-di-[(9Z)-hexadecenoyl]glycerol, in the leaves of Byrsonima crassifolia. This research is significant for understanding the biochemistry of plants and their potential applications in various fields (Rastrelli et al., 1997).
Enzymatic Conversion Studies
A study on the enzymatic conversion of an ether analogue of monogalactosyl diacylglycerol provided insights into how similar compounds to 1,2-di-[(9Z)-hexadecenoyl]glycerol behave under enzymatic reactions. This research has implications for understanding enzymatic processes and applications in biotechnology (Heinz et al., 1979).
Chlorinated Triacylglycerols Research
The study on chlorinated triacylglycerols, including derivatives of tri-(cis-9-octadecenoyl)glycerol, which is structurally related to 1,2-di-[(9Z)-hexadecenoyl]glycerol, offers insights into the chemical modifications and applications of similar compounds (Lefsay et al., 2013).
Glycerol-Based Chemical Reactions
Research on glycerol as a medium for electrophilic activation of aldehydes provides insights into chemical reactions where similar compounds like 1,2-di-[(9Z)-hexadecenoyl]glycerol could be used (He et al., 2009).
Conversion to Value-Added Chemicals
A study on the conversion of glycerol to value-added C3 diols discusses the potential of glycerol-derived compounds, which could include 1,2-di-[(9Z)-hexadecenoyl]glycerol, for industrial and chemical applications (Vasiliadou & Lemonidou, 2015).
Absolute Configuration Determination
Research on determining the absolute configuration of glycerols and related acyclic alcohols, including compounds structurally related to 1,2-di-[(9Z)-hexadecenoyl]glycerol, is crucial for understanding the stereochemistry of such molecules (Uzawa et al., 1990).
Glycerol Oxidation for High-Value Chemicals
A review on the selective catalytic oxidation of glycerol underscores the potential of glycerol and its derivatives, including 1,2-di-[(9Z)-hexadecenoyl]glycerol, in producing high-value chemicals (Katryniok et al., 2011).
Biomass-Derived Chemical Production
The study on the efficient hydrogenation of biomass-derived cyclic di-esters to 1,2-diols discusses methodologies that could be applicable to the synthesis or modification of 1,2-di-[(9Z)-hexadecenoyl]glycerol (Balaraman et al., 2012).
Microbial Production of 1,2-Propanediol
Research on the metabolic engineering of Escherichia coli for the production of 1,2-propanediol from glycerol highlights the biotechnological applications of glycerol derivatives (Clomburg & Gonzalez, 2011).
Propiedades
Nombre del producto |
1,2-di-[(9Z)-hexadecenoyl]glycerol |
|---|---|
Fórmula molecular |
C35H64O5 |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
[2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Clave InChI |
HSQHRRHRYJNSOC-VMNXYWKNSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



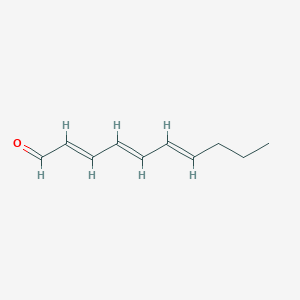
![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)
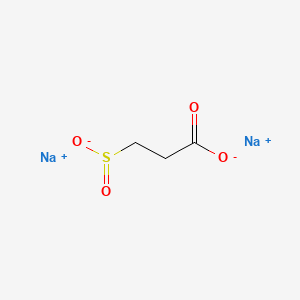
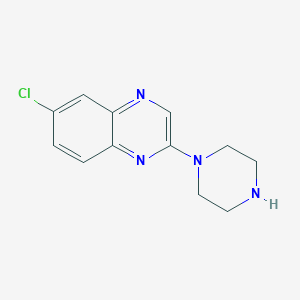
![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)
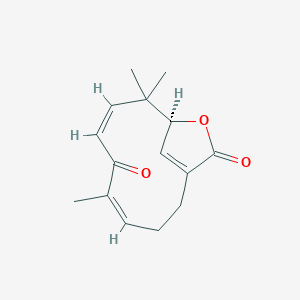
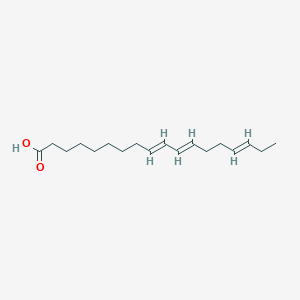
![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)
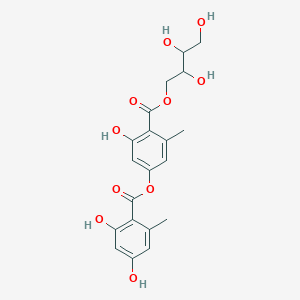
![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)
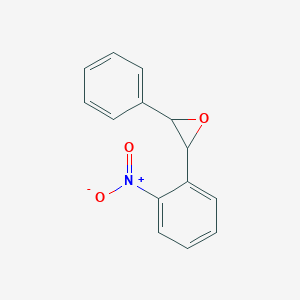
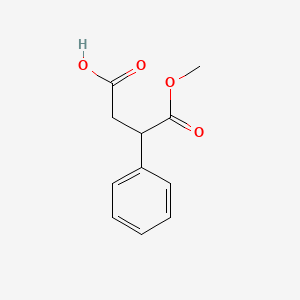
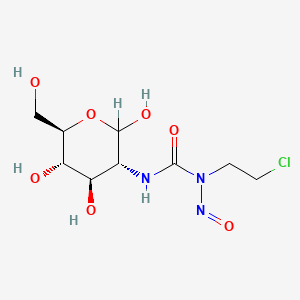
![(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253155.png)